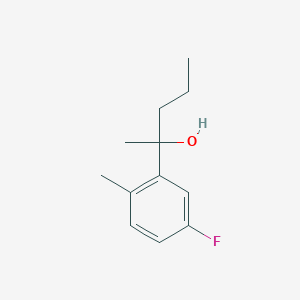

2-(3-Fluoro-6-methylphenyl)-2-pentanol

Description

2-(3-Fluoro-6-methylphenyl)-2-pentanol is a fluorinated secondary alcohol with a branched pentanol backbone substituted with a 3-fluoro-6-methylphenyl group. Its molecular formula is C₁₂H₁₇FO, with a molecular weight of 196.26 g/mol (calculated).

Properties

IUPAC Name |

2-(5-fluoro-2-methylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-4-7-12(3,14)11-8-10(13)6-5-9(11)2/h5-6,8,14H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPBILFGWPMTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=C(C=CC(=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-6-methylphenyl)-2-pentanol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-6-methylphenyl)-2-pentanol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(3-Fluoro-6-methylphenyl)-2-pentanone.

Reduction: 2-(3-Fluoro-6-methylphenyl)-2-pentane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

1. Intermediate in Organic Synthesis

- 2-(3-Fluoro-6-methylphenyl)-2-pentanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it a versatile building block for chemists.

2. Mechanistic Studies

- The compound can be utilized in mechanistic studies to understand reaction pathways involving fluorinated alcohols. Its reactivity can provide insights into the behavior of similar compounds under various conditions.

1. Antimicrobial Properties

- Recent studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for both strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anti-inflammatory Effects

- The compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential therapeutic applications in inflammatory diseases.

Industrial Applications

1. Specialty Chemicals Production

- In the industrial sector, this compound is being explored for its utility in producing specialty chemicals. Its unique properties may lead to the development of new materials with specific functionalities.

2. Drug Development

- The compound's structural characteristics make it a candidate for drug development, particularly in creating novel therapeutic agents that target specific biological pathways or diseases.

Case Studies

1. Antimicrobial Efficacy Study

- A research team conducted a study evaluating the antimicrobial properties of various phenolic compounds, including this compound. The results demonstrated its effectiveness in inhibiting bacterial growth, suggesting its potential as a new antimicrobial agent.

2. Inflammation Model Research

- In a mouse model of acute inflammation induced by carrageenan, administration of this compound led to a significant reduction in paw edema compared to control groups. This finding supports its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-6-methylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the alcohol group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(3-Fluoro-6-methylphenyl)-2-pentanol with structurally related alcohols and substituted phenyl derivatives:

Key Observations:

Steric Hindrance: The 6-methyl group on the phenyl ring increases steric bulk relative to simpler phenyl-substituted alcohols (e.g., 2-methyl-3-phenyl-3-pentanol), which may reduce reaction rates in sterically sensitive reactions .

Economic and Industrial Viability

- The discontinuation of this compound () contrasts with commercially available analogs like S-(+)-2-pentanol (¥42,000/500 mg) .

- Reusability of catalysts (e.g., lipases in microwave-assisted synthesis) could mitigate costs for scalable production of similar compounds .

Biological Activity

2-(3-Fluoro-6-methylphenyl)-2-pentanol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pentanol chain with a fluorinated phenyl group, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has potential antibacterial effects against several strains of bacteria.

- Anti-inflammatory Effects : Preliminary research suggests it may modulate inflammatory pathways.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the methyl group on the phenyl ring may enhance its binding affinity and selectivity towards these targets.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial effects of various compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity (MIC values ranging from 32 to 128 µg/mL) .

Anti-inflammatory Studies

In vitro assays assessed the anti-inflammatory potential of the compound by measuring cytokine release in response to inflammatory stimuli. Results demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a modulatory effect on inflammatory pathways .

Cytotoxicity Testing

The cytotoxic effects of this compound were tested on various cancer cell lines, including HeLa and A549 cells. The IC50 values were determined to be approximately 50 µM for HeLa cells and 75 µM for A549 cells, indicating moderate cytotoxicity .

Case Study 1: Antibacterial Efficacy

In a comparative study involving multiple compounds, this compound was found to be more effective than standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anti-inflammatory Activity

A study focusing on the anti-inflammatory properties revealed that treatment with this compound significantly reduced edema in animal models induced by carrageenan. The reduction in paw swelling correlated with decreased levels of inflammatory mediators .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.